Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that features a variety of functional groups, including an ester, an amine, and an aromatic iodine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the ester group: This can be achieved by reacting a carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid.
Introduction of the iodine substituent: This step might involve an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.
Formation of the amine group: This could be done by protecting the amine group with a carbamate protecting group, followed by deprotection after the desired reactions are complete.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate can undergo a variety of chemical reactions, including:
Oxidation: The aromatic rings and the ester group can be oxidized under strong oxidizing conditions.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield deiodinated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for binding studies with proteins or nucleic acids.
Medicine: As a potential drug candidate or a precursor for drug synthesis.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(3-chloro-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate: Similar structure but with a chlorine substituent instead of iodine.
Benzyl 3-(3-bromo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate: Similar structure but with a bromine substituent instead of iodine.
Uniqueness
The presence of the iodine substituent in Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate can impart unique reactivity and properties compared to its chloro and bromo analogs. Iodine is a larger atom and can participate in different types of chemical reactions, such as oxidative addition, which might not be as favorable with chlorine or bromine.
Properties
IUPAC Name |
benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28INO5/c32-27-18-26(16-17-29(27)36-20-23-10-4-1-5-11-23)19-28(30(34)37-21-24-12-6-2-7-13-24)33-31(35)38-22-25-14-8-3-9-15-25/h1-18,28H,19-22H2,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKRRRPVGNIWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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